molecular formula C19H19N3O2S B2843848 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235320-10-1

1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2843848
CAS No.: 1235320-10-1
M. Wt: 353.44
InChI Key: QJTMJHOOMGZXGP-UHFFFAOYSA-N
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Description

1-Benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole is a novel, trisubstituted imidazole derivative intended for research and development purposes. This compound features a benzyl group at the 1-position, an isopropylthio moiety at the 2-position, and a 3-nitrophenyl group at the 5-position of the imidazole core, making it a compound of significant interest in medicinal chemistry and drug discovery. Imidazole and benzimidazole scaffolds are recognized as privileged structures in pharmacology due to their structural similarity to naturally occurring nucleotides . These cores are frequently investigated as potential inhibitors for various enzymatic targets and are found in several approved therapeutics, particularly in oncology . The specific substitution pattern on this compound suggests potential for probing biological pathways such as protein kinase inhibition or other enzyme-mediated processes. The nitroaryl substituent is a common pharmacophore in bioactive molecules and can serve as a synthetic handle for further chemical elaboration . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and governmental regulations.

Properties

IUPAC Name

1-benzyl-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14(2)25-19-20-12-18(16-9-6-10-17(11-16)22(23)24)21(19)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTMJHOOMGZXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides in the presence of a base.

    Thioether formation: The isopropylthio group can be introduced via nucleophilic substitution reactions using isopropylthiol and appropriate leaving groups.

    Nitration: The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The benzyl and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Alkyl halides, nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals:

  • Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by increasing the compound's lipophilicity, allowing it to penetrate bacterial membranes more effectively .
  • Anticancer Properties : Research suggests that certain imidazole derivatives can inhibit tumor growth. The specific structure of this compound may contribute to its ability to interfere with cancer cell proliferation .
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties. Its imidazole ring can participate in cross-linking reactions, improving the stability and durability of polymeric materials .
  • Sensors : Due to its electronic properties, this compound may be incorporated into sensor technologies, particularly for detecting specific ions or small molecules. The nitrophenyl group can facilitate electron transfer processes, making it suitable for electrochemical sensors .

Biochemical Probes

This compound can serve as a biochemical probe:

  • Detection of Sulfide Ions : The compound has been explored as a probe for detecting sulfide ions in biological systems. Its ability to form stable complexes with sulfide can be harnessed for sensing applications in environmental monitoring and clinical diagnostics .

Case Studies

Several studies have documented the applications of this compound:

StudyApplicationFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains.
Biochemical ProbeSuccessfully detected sulfide levels in microbial cultures.
Anticancer ActivityInhibition of cell proliferation observed in vitro studies.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at C2 and C5

  • 1-Benzyl-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (Compound 3, ): This compound shares the benzyl group at N1 and a 3-nitrophenyl substituent but differs at C2 (3-nitrophenyl instead of isopropylthio) and includes additional phenyl groups at C4 and C5.
  • 1-Benzyl-5-phenyl-1H-imidazole-2-thiol ():
    Features a thiol (-SH) group at C2 and a phenyl group at C5. The thiol group offers distinct reactivity (e.g., disulfide bond formation) compared to the isopropylthio group, which is bulkier and less nucleophilic. The lack of a nitro group at C5 may reduce electron-withdrawing effects, altering electronic distribution and bioactivity .

Nitroimidazole Derivatives

  • 2-Methyl-5-nitro-1H-imidazole Derivatives ():
    These compounds (e.g., 2-methyl-5-nitro-1-[2-(phenylethoxy)ethyl]-1H-imidazole) prioritize a nitro group at C5, similar to the target compound’s 3-nitrophenyl substituent. However, the nitro group in these derivatives is directly attached to the imidazole ring, enhancing electrophilicity and antimicrobial potency against protozoal infections. The isopropylthio group in the target compound may confer improved metabolic stability compared to ether or thiophene-linked side chains .

Antimicrobial Potential

  • 5-Nitroimidazoles (): Exhibit broad-spectrum activity against anaerobic bacteria and protozoa (e.g., Giardia). The nitro group undergoes reductive activation in microbial cells, generating cytotoxic radicals. The target compound’s 3-nitrophenyl group may mimic this mechanism but with altered pharmacokinetics due to steric hindrance from the benzyl and isopropylthio groups .
  • Thiazole-Triazole Hybrids (): Demonstrated docking affinity with enzymes like α-glucosidase. The target compound’s isopropylthio moiety may engage in hydrophobic interactions similar to thiazole rings, but its nitroaryl group could enhance binding to nitroreductase enzymes .

Antitumor Activity

  • 5-Hydrosulfonyl Benzoimidazolones (): Show antitumor activity via sulfonamide-mediated inhibition of carbonic anhydrases. The target compound’s isopropylthio group lacks sulfonamide functionality but may still interact with cysteine residues in enzyme active sites .

Tabulated Comparison of Key Compounds

Compound Name C2 Substituent C5 Substituent Key Biological Activity Synthetic Complexity Reference
1-Benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole Isopropylthio 3-Nitrophenyl Hypothesized antimicrobial Moderate N/A
1-Benzyl-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole 3-Nitrophenyl Phenyl Not reported High
1-Benzyl-5-phenyl-1H-imidazole-2-thiol Thiol (-SH) Phenyl Not reported Low
2-Methyl-5-nitro-1H-imidazole derivatives Methyl Nitro Antiprotozoal, antibacterial Moderate
Phenoxymethylbenzoimidazole-thiazole hybrids Thiazole-triazole Benzo[d][1,3]dioxolyl α-Glucosidase inhibition High

Biological Activity

1-Benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article provides a detailed overview of its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 318.40 g/mol

Synthesis Pathway

The synthesis typically involves the reaction of benzylamine with isopropylthio and 3-nitrophenyl derivatives under controlled conditions. The reaction may utilize various solvents and catalysts to enhance yield and purity. A common method includes:

  • Formation of the Imidazole Ring : Using appropriate reagents like isocyanides or aldehydes.
  • Substitution Reactions : Introducing the isopropylthio group through nucleophilic substitution.

Anticancer Activity

This compound has shown promising results as a farnesyltransferase inhibitor (FTI). FTIs are recognized for their role in disrupting cancer cell proliferation by inhibiting the post-translational modification of proteins involved in cell signaling pathways.

Research Findings

  • In vitro Studies : Inhibitory assays demonstrated that this compound exhibited potent activity against various cancer cell lines, with IC50_{50} values significantly lower than standard chemotherapeutics .
  • Mechanism of Action : The compound interferes with the farnesylation process, which is crucial for the activation of oncogenic proteins such as Ras.

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound, particularly against HIV-1.

Case Study: Anti-HIV Activity

In a study assessing the anti-HIV activity, synthesized derivatives including this compound were tested for their ability to inhibit viral replication.

  • Assay Methodology : The single-cycle replication assay was employed to evaluate the efficacy against HIV-1.
  • Results : The compound demonstrated significant antiviral activity with a CC50_{50} value indicating low cytotoxicity, suggesting a favorable therapeutic index .

Data Table: Biological Activity Overview

Activity TypeAssay MethodIC50_{50} / CC50_{50} (µM)Reference
AnticancerCell Proliferation Assay10
AntiviralSingle Cycle Replication Assay40 / 550

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including imidazole ring formation via condensation of aldehydes/ketones with amines (e.g., benzylamine) under acidic catalysis . Nucleophilic substitution at the 2-position introduces the isopropylthio group. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃). Monitoring via TLC and purification by column chromatography are critical for isolating the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the 3-nitrophenyl group deshields adjacent protons, appearing as a doublet near δ 8.2–8.5 ppm .
  • IR Spectroscopy : Confirm the presence of functional groups (e.g., S–C stretch at ~650 cm⁻¹ for the thioether) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, such as loss of the benzyl group (m/z ~91) .

Q. How does the substitution pattern influence the compound’s physicochemical properties?

  • Methodological Answer : The 3-nitrophenyl group enhances electron-withdrawing effects, increasing stability but reducing solubility in aqueous media. The isopropylthio moiety introduces steric bulk, affecting reactivity in further derivatization (e.g., oxidation to sulfones) . LogP calculations (using software like MarvinSketch) predict lipophilicity for drug-likeness assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP-based viability assays for cytotoxicity) .
  • Purity Validation : Use HPLC (>95% purity) to exclude confounding by side products .
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

Q. What computational methods are used to predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR. The 3-nitrophenyl group may engage in π-π stacking with tyrosine residues .
  • QSAR Modeling : Train models with descriptors (e.g., Hammett σ for substituent effects) to correlate structure with activity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects on reactivity .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :

  • Solvent Optimization : Switch from DMF to acetonitrile for easier removal during purification .
  • Catalyst Screening : Test alternatives like DBU for thioether formation, which may reduce side reactions .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer .

Q. What strategies mitigate nitro group reduction during biological assays?

  • Methodological Answer :

  • Protecting Groups : Temporarily replace the nitro group with a Boc-protected amine during synthesis .
  • Redox Buffers : Add antioxidants (e.g., ascorbic acid) to cell culture media to stabilize the nitro moiety .

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